molecular formula C11H18N2O2 B3167349 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol CAS No. 919021-32-2

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

Cat. No.: B3167349
CAS No.: 919021-32-2
M. Wt: 210.27 g/mol
InChI Key: TWALZNSCFJHRNZ-UHFFFAOYSA-N
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Description

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol typically involves the reaction of 3-aminobenzylamine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine and alcohol groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzyl alcohol: Shares the benzylamine structure but lacks the additional hydroxyethyl group.

    3-Aminobenzylamine: Similar structure but without the hydroxyethyl substitution.

    2-Hydroxyethylamine: Contains the hydroxyethyl group but lacks the benzylamine moiety.

Uniqueness

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol is unique due to the presence of both amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3-aminophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11-3-1-2-10(8-11)9-13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALZNSCFJHRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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